molecular formula C13H8Cl2N2O2S B5554119 2-cyano-N-(3,4-dichlorophenyl)benzenesulfonamide

2-cyano-N-(3,4-dichlorophenyl)benzenesulfonamide

Cat. No.: B5554119
M. Wt: 327.2 g/mol
InChI Key: XLXDRPBSMHFMEA-UHFFFAOYSA-N
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Description

2-cyano-N-(3,4-dichlorophenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a cyano group, a dichlorophenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3,4-dichlorophenyl)benzenesulfonamide typically involves the reaction of 3,4-dichloroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with cyanogen bromide to introduce the cyano group. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(3,4-dichlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction of the cyano group can yield primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol

    Oxidation: Potassium permanganate in aqueous medium

    Reduction: Lithium aluminum hydride in tetrahydrofuran

Major Products

    Nucleophilic Substitution: Substituted benzenesulfonamides

    Oxidation: Benzenesulfonic acids

    Reduction: Primary amines

Scientific Research Applications

2-cyano-N-(3,4-dichlorophenyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.

    Materials Science: The compound is used in the synthesis of advanced materials with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 2-cyano-N-(3,4-dichlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The cyano group and the dichlorophenyl moiety play crucial roles in binding to the active sites of these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-(4-chlorophenyl)benzenesulfonamide
  • 2-cyano-N-(3,5-dichlorophenyl)benzenesulfonamide
  • 2-cyano-N-(3,4-difluorophenyl)benzenesulfonamide

Uniqueness

2-cyano-N-(3,4-dichlorophenyl)benzenesulfonamide is unique due to the presence of both cyano and dichlorophenyl groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency and selectivity in its applications.

Properties

IUPAC Name

2-cyano-N-(3,4-dichlorophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O2S/c14-11-6-5-10(7-12(11)15)17-20(18,19)13-4-2-1-3-9(13)8-16/h1-7,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXDRPBSMHFMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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